5-Butylpyridin-3-ol
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Overview
Description
5-Butylpyridin-3-ol: is a chemical compound with the molecular formula C9H13NO. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The structure of this compound consists of a pyridine ring substituted with a butyl group at the 5-position and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of pyridine derivatives. For instance, the reaction of 3-hydroxypyridine with butyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Butylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-butyl-3-pyridone.
Reduction: Formation of 5-butylpiperidin-3-ol.
Substitution: Formation of various alkyl or aryl-substituted pyridines.
Scientific Research Applications
5-Butylpyridin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Butylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: Lacks the butyl group, making it less lipophilic.
5-Methylpyridin-3-ol: Contains a methyl group instead of a butyl group, resulting in different physicochemical properties.
5-Ethylpyridin-3-ol: Contains an ethyl group, offering a balance between the properties of the methyl and butyl derivatives.
Uniqueness
5-Butylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the butyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its shorter-chain analogs .
Properties
CAS No. |
918631-15-9 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-9(11)7-10-6-8/h5-7,11H,2-4H2,1H3 |
InChI Key |
AZJFGOCYQUDVRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CN=C1)O |
Origin of Product |
United States |
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